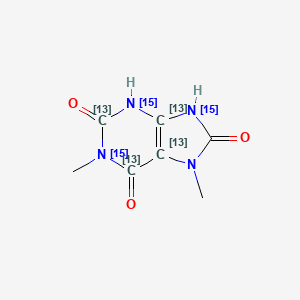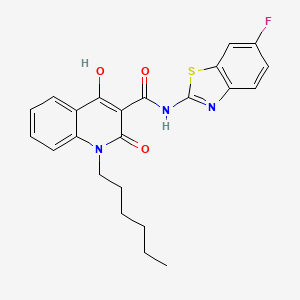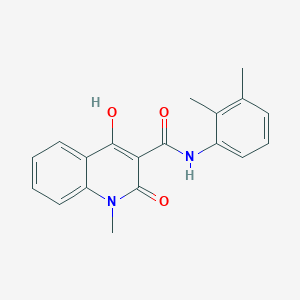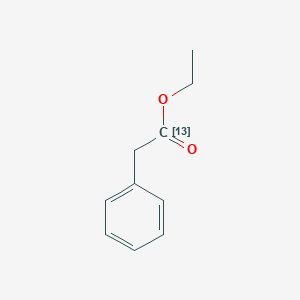
1,7-dimethyl-3,9-dihydropurine-2,6,8-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a metabolite of caffeine and is often found in human urine samples . This compound is characterized by its oxopurine structure, which includes fused heterocycles of six-membered and five-membered rings.
Preparation Methods
1,7-Dimethyl-3,9-dihydropurine-2,6,8-trione can be synthesized through various methods. One common synthetic route involves the reaction of 1-methyluric acid with methyl acrylate under nucleophilic carbonyl conditions . This reaction typically requires heating and the use of a solvent like DMSO. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
1,7-Dimethyl-3,9-dihydropurine-2,6,8-trione undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the oxopurine structure, leading to different products.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups into the molecule.
Scientific Research Applications
1,7-Dimethyl-3,9-dihydropurine-2,6,8-trione has several scientific research applications:
Biology: As a metabolite of caffeine, it is studied in the context of metabolic pathways and the effects of caffeine consumption.
Mechanism of Action
The mechanism of action of 1,7-dimethyl-3,9-dihydropurine-2,6,8-trione involves its interaction with various molecular targets and pathways. As a derivative of xanthine, it can act on adenosine receptors, which play a role in numerous physiological processes . The compound’s effects are mediated through its ability to inhibit phosphodiesterase, leading to increased levels of cyclic AMP and subsequent physiological responses.
Comparison with Similar Compounds
1,7-Dimethyl-3,9-dihydropurine-2,6,8-trione is similar to other xanthine derivatives, such as:
Caffeine (1,3,7-trimethylxanthine): Known for its stimulant effects on the central nervous system.
Theobromine (3,7-dimethylxanthine): Found in cocoa and chocolate, with milder stimulant effects compared to caffeine.
Theophylline (1,3-dimethylxanthine): Used in the treatment of respiratory diseases like asthma.
What sets this compound apart is its specific methylation pattern, which influences its metabolic and pharmacological properties.
Properties
Molecular Formula |
C7H8N4O3 |
|---|---|
Molecular Weight |
203.11 g/mol |
IUPAC Name |
1,7-dimethyl-3,9-dihydropurine-2,6,8-trione |
InChI |
InChI=1S/C7H8N4O3/c1-10-3-4(8-6(10)13)9-7(14)11(2)5(3)12/h1-2H3,(H,8,13)(H,9,14)/i3+1,4+1,5+1,7+1,8+1,9+1,11+1 |
InChI Key |
NOFNCLGCUJJPKU-HNTYGULPSA-N |
Isomeric SMILES |
CN1C(=O)[15NH][13C]2=[13C]1[13C](=O)[15N]([13C](=O)[15NH]2)C |
Canonical SMILES |
CN1C2=C(NC1=O)NC(=O)N(C2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-3-benzyl-5-{[(3-hydroxyphenyl)amino]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B12054340.png)

![(5Z)-5-[(3-{4-[(4-Fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12054347.png)


![(1R*,5R*)-9-Methyl-3,9-diazabicyclo[3.3.2]decan-10-one dihydrochloride](/img/structure/B12054383.png)

![2-methoxyethyl (2E)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12054389.png)

![N-(5-Bromobenzo[d]thiazol-2-yl)-2,7,7-trimethyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B12054408.png)

![2,5-bis[4-(azidomethyl)phenyl]-1,1-dimethyl-3,4-diphenylsilole](/img/structure/B12054417.png)

![2-[(E)-hydroxyiminomethyl]pyren-1-ol](/img/structure/B12054428.png)
